(1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine (1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine
Brand Name: Vulcanchem
CAS No.: 2518136-84-8
VCID: VC11519981
InChI: InChI=1S/C11H13ClN2O/c1-8-7-14(13-15)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8H,4-5,7H2,1H3/t8-/m0/s1
SMILES:
Molecular Formula: C11H13ClN2O
Molecular Weight: 224.68 g/mol

(1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine

CAS No.: 2518136-84-8

Cat. No.: VC11519981

Molecular Formula: C11H13ClN2O

Molecular Weight: 224.68 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine - 2518136-84-8

Specification

CAS No. 2518136-84-8
Molecular Formula C11H13ClN2O
Molecular Weight 224.68 g/mol
IUPAC Name (5R)-7-chloro-5-methyl-3-nitroso-1,2,4,5-tetrahydro-3-benzazepine
Standard InChI InChI=1S/C11H13ClN2O/c1-8-7-14(13-15)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8H,4-5,7H2,1H3/t8-/m0/s1
Standard InChI Key POOKTNWLAMHIKQ-QMMMGPOBSA-N
Isomeric SMILES C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)N=O
Canonical SMILES CC1CN(CCC2=C1C=C(C=C2)Cl)N=O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (1R)-8-chloro-1-methyl-3-nitroso-2,3,4,5-tetrahydro-1H-3-benzazepine, encodes critical structural information:

  • Benzazepine backbone: A fused benzene ring and azepine (seven-membered nitrogen-containing ring).

  • Substituents:

    • Chlorine at position 8 (aromatic ring)

    • Methyl group at position 1 (chiral center with R-configuration)

    • Nitroso (-N=O) group at position 3 (azepine ring).

The stereochemistry at C1 is critical for biological activity, as enantiomeric forms of benzazepines often exhibit divergent receptor binding profiles .

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number2518136-84-8
Molecular FormulaC₁₁H₁₃ClN₂O
Molecular Weight224.68 g/mol
Purity (Commercial)≥95%
Chiral CenterC1 (R-configuration)

Synthesis and Manufacturing

Synthetic Pathways

Stereochemical Considerations

The (1R) configuration is achieved through asymmetric synthesis or chiral resolution. In the case of related benzazepines, enzymatic resolution or diastereomeric salt formation with chiral acids (e.g., tartaric acid) has proven effective . Computational modeling suggests that the R-configuration optimizes steric interactions with the 5-HT₂C receptor’s binding pocket, though experimental validation for this specific derivative is pending.

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC with chiral stationary phases would be required to resolve enantiomers, using mobile phases such as hexane:isopropanol (90:10) with 0.1% diethylamine .

Applications and Research Directions

Challenges and Opportunities

  • Synthetic complexity: Steroselective nitrosation requires optimization to avoid racemization.

  • Toxicological profiling: Nitroso compounds can form nitrosamines, necessitating rigorous genotoxicity assessments.

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